6-oxooxane-2-carboxylic acid
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Overview
Description
6-oxooxane-2-carboxylic acid, also known as 6-oxotetrahydro-2H-pyran-2-carboxylic acid, is an organic compound with the molecular formula C6H8O4. This compound features a six-membered oxane ring with a carboxylic acid group and a ketone group. It is a member of the oxocarboxylic acids, which are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-oxooxane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of tetrahydropyran derivatives. For instance, tetrahydropyran-2-carboxylic acid can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often use continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-oxooxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Alcohols and amines in the presence of catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: More oxidized oxane derivatives.
Reduction: 6-hydroxyoxane-2-carboxylic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
6-oxooxane-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of polymers, nanomaterials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-oxooxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the ketone group can participate in redox reactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
6-oxooxane-2-carboxylic acid can be compared with other oxocarboxylic acids, such as:
Pyruvic acid: Similar in having a ketone and carboxylic acid group but differs in its simpler structure and higher reactivity.
Glyoxylic acid: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.
Oxaloacetic acid: Contains two carboxylic acid groups and is a key intermediate in the citric acid cycle.
The uniqueness of this compound lies in its six-membered ring structure, which imparts distinct chemical properties and reactivity compared to its linear or smaller-ring counterparts .
Properties
CAS No. |
4437-40-5 |
---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.1 |
Purity |
95 |
Origin of Product |
United States |
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